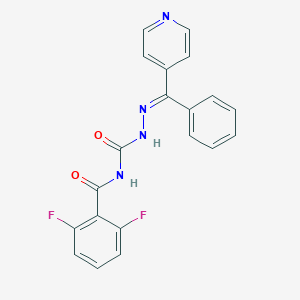
4,7-bis(chloromethyl)-1-methyl-2(1H)-quinolinone
説明
4,7-bis(chloromethyl)-1-methyl-2(1H)-quinolinone is a synthetic organic compound that is widely used in scientific research. It belongs to the quinolinone family and is commonly referred to as BCMQ. This compound has several unique properties that make it useful for a variety of applications, including its ability to act as a potent DNA cross-linker and its ability to inhibit the activity of certain enzymes. In
作用機序
BCMQ acts as a potent DNA cross-linker by forming covalent bonds between adjacent guanine bases on the same or opposite strands of DNA. This cross-linking prevents the DNA from being replicated or transcribed, leading to cell death. BCMQ also inhibits the activity of certain enzymes, including topoisomerases and DNA polymerases, which are essential for DNA replication and repair.
Biochemical and Physiological Effects:
BCMQ has been shown to have a variety of biochemical and physiological effects, including inducing DNA damage, inhibiting cell proliferation, and inducing apoptosis. It has also been shown to have anti-tumor activity in various cancer cell lines.
実験室実験の利点と制限
One of the main advantages of using BCMQ in lab experiments is its ability to induce DNA damage and inhibit enzyme activity. This makes it a useful tool for studying the mechanisms of DNA damage and repair, as well as the effects of enzyme inhibition on cellular processes. However, one limitation of using BCMQ is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on BCMQ, including investigating its potential as a therapeutic agent for cancer treatment, exploring its effects on different types of cancer cells, and developing new synthesis methods to improve its purity and yield. Additionally, further studies are needed to better understand the mechanisms of BCMQ's action and its potential side effects.
合成法
BCMQ is synthesized from 2-methylquinolin-4(1H)-one by reacting it with formaldehyde and hydrochloric acid. This reaction produces a mixture of products, which are then separated and purified using chromatography. The final product is a white crystalline solid with a melting point of 176-178°C.
科学的研究の応用
BCMQ has several applications in scientific research, including its use as a DNA cross-linker and its ability to inhibit the activity of certain enzymes. It has been used in studies to investigate the mechanisms of DNA damage and repair, as well as the effects of DNA damage on cellular processes. It has also been used to study the role of enzymes in various biochemical pathways.
特性
IUPAC Name |
4,7-bis(chloromethyl)-1-methylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-15-11-4-8(6-13)2-3-10(11)9(7-14)5-12(15)16/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUXYAHJOUSQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)CCl)C(=CC1=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237322 | |
| Record name | 4,7-Bis(chloromethyl)-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-bis(chloromethyl)-1-methyl-2(1H)-quinolinone | |
CAS RN |
887584-92-1 | |
| Record name | 4,7-Bis(chloromethyl)-1-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887584-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Bis(chloromethyl)-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287735.png)
![Ethyl 2-[(2-chloro-6-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylate](/img/structure/B287737.png)

![1-[3-(Trifluoromethyl)phenyl]ethanone [6-methoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287745.png)


![5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287749.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287750.png)



![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287755.png)

